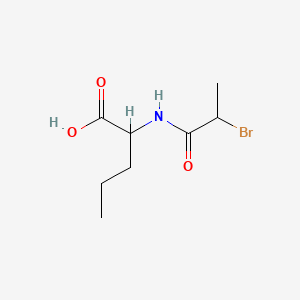

N-(2-Bromopropionyl)-DL-norvaline

Description

The exact mass of the compound N-(2-Bromopropionyl)-DL-norvaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-Bromopropionyl)-DL-norvaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Bromopropionyl)-DL-norvaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7154-28-1 |

|---|---|

Molecular Formula |

C8H14BrNO3 |

Molecular Weight |

252.11 g/mol |

IUPAC Name |

2-(2-bromopropanoylamino)pentanoic acid |

InChI |

InChI=1S/C8H14BrNO3/c1-3-4-6(8(12)13)10-7(11)5(2)9/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) |

InChI Key |

IHAIHVWQEFQBFU-UHFFFAOYSA-N |

SMILES |

CCCC(C(=O)O)NC(=O)C(C)Br |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C(C)Br |

Other CAS No. |

7154-28-1 |

Origin of Product |

United States |

Foundational & Exploratory

Solubility of N-(2-Bromopropionyl)-DL-norvaline in water vs organic solvents

An In-depth Technical Guide to the Solubility of N-(2-Bromopropionyl)-DL-norvaline

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2-Bromopropionyl)-DL-norvaline, a key synthetic intermediate in pharmaceutical development. Lacking direct, publicly available solubility data, this document synthesizes information from the parent molecule, DL-norvaline, and the physicochemical impact of the N-acylation to build a predictive solubility profile. We project that N-(2-Bromopropionyl)-DL-norvaline exhibits significantly reduced aqueous solubility compared to its parent amino acid due to the introduction of a hydrophobic brominated acyl chain. Conversely, its solubility is expected to be enhanced in polar aprotic and moderately polar protic organic solvents. This guide furnishes researchers and drug development professionals with the theoretical underpinnings of this behavior, a robust, field-proven experimental protocol for its precise determination using the gold-standard equilibrium shake-flask method, and practical insights into the implications for process chemistry and formulation.

Introduction: The Critical Role of Solubility

N-(2-Bromopropionyl)-DL-norvaline is a derivatized amino acid, often synthesized as an intermediate for more complex active pharmaceutical ingredients (APIs). The synthesis of DL-norvaline itself can be achieved from n-valeric acid via processes that include α-bromination and subsequent amination.[1][2] Understanding the solubility of such an intermediate is paramount. Solubility is a critical physicochemical property that dictates every stage of the drug development lifecycle, from the ease of synthesis and purification in process chemistry to its ultimate bioavailability in a formulated product.[3] An imprecise understanding of a compound's solubility can lead to failed batches, poor yields, and inaccurate analytical results. This guide provides the foundational knowledge and practical methodologies required to accurately characterize the solubility of N-(2-Bromopropionyl)-DL-norvaline.

Molecular Profile and Predicted Solubility Behavior

To understand the solubility of N-(2-Bromopropionyl)-DL-norvaline, we must first dissect its molecular structure and compare it to its highly soluble parent, DL-norvaline.

-

DL-Norvaline: As an α-amino acid, DL-norvaline exists as a zwitterion at neutral pH. Its structure features a polar amino group (-NH2) and a polar carboxylic acid group (-COOH), which readily form strong hydrogen bonds with water.[4] This explains its high aqueous solubility, reported to be 83.9 g/L.[5]

-

N-(2-Bromopropionyl)-DL-norvaline: The introduction of the 2-bromopropionyl group via an amide linkage fundamentally alters the molecule's physicochemical properties:

-

Increased Hydrophobicity: The propyl chain and the bromine atom significantly increase the non-polar surface area of the molecule, introducing a strong lipophilic character.

-

Amide Linkage: The formation of the amide bond removes the basic primary amine, replacing it with a less basic amide nitrogen. While the amide group is polar and can act as a hydrogen bond donor and acceptor, its influence is likely outweighed by the hydrophobic additions.

-

Loss of Zwitterionic State: The molecule is no longer a zwitterion. It possesses a single acidic proton on the carboxylic acid group.

-

Consequence: This structural modification leads to a predictable shift in solubility. The strong hydrophilic character of DL-norvaline is compromised. Therefore, we predict a substantial decrease in aqueous solubility and a corresponding increase in solubility in organic solvents , particularly those with moderate polarity that can interact with the amide and carboxyl groups while solvating the hydrocarbon portions.

The following diagram illustrates the relationship between the molecule's structural features and its expected solubility profile.

Caption: Key molecular drivers influencing the solubility of the target compound.

Comparative Solubility Profile: Water vs. Organic Solvents

Based on the molecular analysis, a predicted solubility profile can be constructed. This serves as a working hypothesis for experimental verification.

Aqueous Solubility

The solubility in aqueous media is expected to be low. For ionizable compounds, pH is a critical factor.[6] At pH values significantly above the pKa of the carboxylic acid group, the molecule will deprotonate to form a carboxylate anion, which should exhibit higher aqueous solubility due to ion-dipole interactions with water. Conversely, at pH values below its pKa, it will remain in its neutral, less soluble form.

Organic Solvent Solubility

The compound's solubility in organic solvents will be governed by the "like dissolves like" principle.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted. These solvents can effectively solvate the polar amide and carboxylic acid groups without competing for hydrogen bonds. DMSO, in particular, is known to dissolve a wide range of both polar and non-polar substances.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is expected. These alcohols can form hydrogen bonds with the solute, but their hydrocarbon portions also interact favorably with the molecule's non-polar regions.[4]

-

Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Moderate solubility is likely.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted, as these solvents cannot effectively solvate the polar functional groups of the molecule.[4]

Predicted Solubility Data Summary

The following table summarizes the predicted qualitative and quantitative solubility for N-(2-Bromopropionyl)-DL-norvaline. These values require experimental confirmation.

| Solvent Class | Solvent Example | Predicted Solubility Category | Predicted Range (mg/mL) | Rationale |

| Aqueous | Water (pH 7.0) | Sparingly Soluble to Insoluble | < 1 | Increased lipophilicity and loss of zwitterionic character dominate. |

| Buffered Saline (PBS) | Sparingly Soluble to Insoluble | < 1 | Similar to water; the presence of salts is unlikely to significantly enhance solubility.[7] | |

| Polar Protic | Methanol | Soluble | 10 - 50 | Good balance of polarity and non-polar character; can hydrogen bond. |

| Ethanol | Soluble | 10 - 30 | Slightly less polar than methanol, potentially leading to slightly lower solubility. | |

| Polar Aprotic | DMSO | Freely Soluble | > 100 | Excellent solvent for a wide range of compounds, effectively solvating both polar and non-polar regions.[7] |

| Acetonitrile | Soluble | 10 - 50 | Good polarity for interacting with functional groups. | |

| Non-Polar | Hexane | Insoluble | < 0.1 | Lacks the polarity to solvate the amide and carboxylic acid groups. |

Experimental Protocol: Thermodynamic Solubility Determination

To move from prediction to fact, rigorous experimental measurement is required. The equilibrium shake-flask method is the universally recognized gold-standard for determining thermodynamic solubility due to its reliability.[6][8]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then carefully separated from the excess solid and the concentration of the dissolved compound is measured analytically.[9]

Mandatory Workflow Diagram

Caption: Gold-standard workflow for the Shake-Flask Solubility Method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of N-(2-Bromopropionyl)-DL-norvaline to a series of glass vials. "Excess" should be sufficient to ensure that solid material is still visible at the end of the experiment. A starting point is to add ~10 mg of solid to 1 mL of the test solvent.

-

Causality: Adding a clear excess ensures that the resulting solution is truly saturated, which is the definition of thermodynamic solubility.[6]

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).

-

Agitate for a sufficient duration to ensure equilibrium is reached. For most compounds, 24-48 hours is adequate, but for materials that are slow to dissolve or may undergo polymorphic conversion, up to 72 hours may be necessary.[9]

-

Causality: Kinetic energy from agitation overcomes activation energy barriers to dissolution, while a constant temperature ensures the equilibrium point is stable and well-defined.

-

-

Phase Separation:

-

After the equilibration period, visually confirm that excess solid remains in each vial. If not, the experiment is invalid for that vial, and it must be repeated with more compound.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Causality: Centrifugation provides a clean separation of the liquid and solid phases without disturbing the equilibrium, which could be altered by temperature changes during filtration of the entire suspension.[9]

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant from the top of the vial, taking care not to disturb the solid pellet.

-

For rigorous analysis, filter the withdrawn sample through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particulates.

-

Dilute the filtrate with an appropriate mobile phase and quantify the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Causality: HPLC is the preferred analytical tool as it is highly specific and can simultaneously detect any degradation of the compound, ensuring the measured solubility is that of the intact molecule.[6]

-

-

Self-Validation and Trustworthiness:

-

Stability Check: The HPLC chromatogram should show a single, sharp peak corresponding to the parent compound. The appearance of other peaks would indicate degradation during the experiment, invalidating the result.

-

Filter Binding Study: To ensure the compound does not adsorb to the filter, a known concentration standard should be passed through the filter and the recovery should be calculated. Recovery should be >95%.[6]

-

Time to Equilibrium: For a new compound, it is advisable to sample at multiple time points (e.g., 24h, 48h, 72h). The point at which the measured concentration plateaus is the true equilibrium solubility.

-

Conclusion and Practical Implications

The structural features of N-(2-Bromopropionyl)-DL-norvaline strongly suggest a solubility profile characterized by poor aqueous solubility and enhanced solubility in polar organic solvents like DMSO and alcohols. This predictive assessment provides a critical starting point for laboratory work.

-

For Process Chemists: The high solubility in solvents like DMSO or acetonitrile suggests these are excellent candidates for reaction media. The low aqueous solubility implies that the product may be precipitated or crystallized from reaction mixtures by the addition of water as an anti-solvent.

-

For Formulation Scientists: If this intermediate were to be developed as an API, its low aqueous solubility would flag it as a candidate for formulation enhancement strategies (e.g., salt formation, amorphous solid dispersions) to achieve adequate bioavailability.

-

For Analytical Chemists: The solubility data is essential for developing analytical methods, preparing stock solutions for assays, and understanding potential challenges in quality control testing.[7]

The provided shake-flask protocol offers a robust and reliable framework for obtaining the precise, high-quality solubility data needed to guide these critical development decisions.

References

- Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- Baka, E., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- Solubility of Things. (n.d.). Norvaline.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.

- PubChem. (n.d.). N-(DL-2-Bromopropionyl)-DL-alanine. National Center for Biotechnology Information.

- Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of DL-Norvaline from n-Valeric Acid.

- Sigma-Aldrich. (n.d.). DL-Norvaline for synthesis.

- Wikipedia. (n.d.). Norvaline.

- Google Patents. (n.d.). CN101508654B - Synthesis method of D, L-norvaline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN101508654B - Synthesis method of D, L-norvaline - Google Patents [patents.google.com]

- 3. rheolution.com [rheolution.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Norvaline - Wikipedia [en.wikipedia.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. raytor.com [raytor.com]

Thermodynamic Stability of N-(2-Bromopropionyl)-DL-norvaline: A Technical Assessment

Executive Summary

N-(2-Bromopropionyl)-DL-norvaline is a specialized amino acid derivative serving as a critical intermediate in peptide mimetic synthesis and as a functional initiator in Atom Transfer Radical Polymerization (ATRP).[1] Its utility is defined by the dual reactivity of its

This guide provides a rigorous analysis of its thermodynamic profile.[1] While often handled as a stable solid, this compound resides in a local thermodynamic minimum, susceptible to specific degradation pathways—primarily nucleophilic substitution and amide hydrolysis—driven by entropy and solvation enthalpy in aqueous environments.[1] This document outlines the structural causality of these instabilities and provides validated protocols for their assessment.

Molecular Architecture & Theoretical Stability

The thermodynamic behavior of N-(2-Bromopropionyl)-DL-norvaline is dictated by two competing functional groups. Understanding the electronic interplay between them is essential for predicting shelf-life and reaction integrity.

Structural Components[1][2][3]

-

The Amide Linkage: The

hybridized amide bond provides significant resonance stabilization ( -

The

-Carbon-Bromine Bond: This is the thermodynamic weak point. The C-Br bond energy ( -

The Norvaline Side Chain: The linear propyl side chain introduces lipophilicity without steric bulk, influencing the crystal lattice energy. Unlike valine (branched), norvaline derivatives typically exhibit tighter packing and higher melting points, contributing to solid-state stability.[1]

Predicted Reactivity Profile

In the solid state, the compound is kinetically trapped and stable. In solution, thermodynamic equilibrium favors degradation products.[1]

| Parameter | Status | Driver |

| Solid State Stability | High | High crystal lattice energy; steric protection of the amide. |

| Hydrolytic Stability (pH 7) | Moderate | Slow |

| Hydrolytic Stability (pH > 10) | Low | Rapid base-catalyzed amide hydrolysis and elimination of HBr.[1] |

| Thermal Stability | Moderate | Decomposes prior to boiling; susceptible to HBr elimination >150°C. |

Degradation Pathways & Mechanisms[1]

The thermodynamic instability manifests through two primary mechanisms: Nucleophilic Substitution and Amide Hydrolysis .

Mechanism Visualization

The following diagram illustrates the competing pathways that dictate the compound's fate in solution.

Figure 1: Primary degradation pathways.[1] The SN2 displacement of bromine (Red) is the dominant pathway at neutral pH, while elimination (Green) dominates under thermal stress.[1]

Thermodynamic Drivers

-

Hydrolysis of the C-Br Bond:

This reaction is exothermic.[1] The formation of the strong H-O bond and the solvation of the bromide ion provide a significant thermodynamic driving force ( -

Amide Bond Cleavage: While thermodynamically favored (hydrolysis products are lower energy), this reaction has a high activation energy (

) at neutral pH, making it kinetically negligible at room temperature unless catalyzed by enzymes or extreme pH.[1]

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability for drug development or polymerization applications, the following "Self-Validating" protocols are recommended.

Accelerated Stability Testing (Arrhenius Model)

Do not rely on single-point measurements.[1] Use an Arrhenius plot to predict shelf-life at

Protocol:

-

Preparation: Dissolve N-(2-Bromopropionyl)-DL-norvaline in a buffered solvent (e.g., Phosphate Buffer pH 7.4 : Acetonitrile 80:20) at 1 mg/mL.[1]

-

Incubation: Aliquot samples into sealed HPLC vials and incubate at three distinct temperatures:

, -

Sampling: Analyze aliquots at

hours. -

Analysis: Use Reverse-Phase HPLC (C18 column) with UV detection at 210 nm (amide bond).

Data Processing:

Plot

Solid-State Thermal Analysis (DSC/TGA)

Determine the melting point and onset of thermal decomposition to define processing limits.[1]

Protocol:

-

Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]

-

Conditions:

-

Interpretation:

Storage & Handling Specifications

Based on the thermodynamic profile, the following handling criteria are mandatory to maintain purity >98%.

| Variable | Specification | Rationale |

| Temperature | Reduces kinetic energy available for HBr elimination.[1] | |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture absorption (hydrolysis initiator).[1] |

| Container | Amber Glass | While not strictly photo-labile, amber glass prevents UV-induced radical cleavage of the C-Br bond. |

| Solvent Choice | Anhydrous DCM or DMF | Avoid protic solvents (MeOH, Water) for stock solutions to prevent solvolysis.[1] |

Workflow Visualization

Figure 2: Operational workflow for maintaining thermodynamic integrity during storage and usage.

References

-

Sigma-Aldrich. DL-Norvaline Product Specification & Safety Data Sheet. Merck KGaA.[1] Link

-

PubChem. N-(DL-2-Bromopropionyl)-DL-alanine (Structural Analog Data). National Library of Medicine.[1] Link[1]

-

Ross, P. D., & Subramanian, S. (1981).[1] Thermodynamics of protein association reactions: forces contributing to stability. Biochemistry, 20(11), 3096–3102.[1] Link

-

Cooper, C., et al. (2000).[1] Amino Acid Analysis Protocols: Hydrolysis of Samples. Methods in Molecular Biology, Vol. 159. Humana Press.[1] Link

-

Neu, J., et al. (2018).[1] Exploring the solid state phase transition in dl-norvaline with terahertz spectroscopy. Journal of Chemical Physics. (Contextual grounding for norvaline solid-state behavior). Link

Sources

Biological significance of N-(2-Bromopropionyl)-DL-norvaline analogs

Technical Monograph: Biological Significance & Applications of N-(2-Bromopropionyl)-DL-norvaline Analogs

Executive Summary: The Bifunctional Pharmacophore

N-(2-Bromopropionyl)-DL-norvaline represents a specialized class of

-

The Norvaline Core (Recognition Element): A non-proteinogenic amino acid that acts as a structural mimic of leucine and valine. It is a known inhibitor of arginase and is utilized to probe hydrophobic pockets in enzymes without the steric bulk of branched chains.

-

The 2-Bromopropionyl Moiety (The "Warhead"): An electrophilic

-halo amide group. This moiety serves as an alkylating agent capable of forming covalent bonds with nucleophilic amino acid residues (Cysteine-SH, Histidine-Imidazole) within enzyme active sites.

This guide details the molecule's role as a covalent enzyme inhibitor , a peptidomimetic precursor , and a tool for bioconjugation .

Chemical Biology & Mechanism of Action

Covalent Enzyme Inhibition (The "Suicide Substrate" Mechanism)

The primary biological significance of N-(2-Bromopropionyl)-DL-norvaline analogs lies in their ability to act as affinity labels or irreversible inhibitors for cysteine and serine proteases.

-

Mechanism: The norvaline side chain (

) guides the molecule into the enzyme's hydrophobic S1 or S2 binding pocket. Once docked, the electrophilic carbon of the bromopropionyl group is positioned in proximity to the catalytic nucleophile. -

Reaction: A nucleophilic attack (typically

) occurs, displacing the bromide ion and forming a stable covalent thioether (with Cysteine) or amine/ether linkage. This permanently inactivates the enzyme.

Target Class: Cysteine Proteases (e.g., Cathepsins, Papain) and specific acylases.

Arginase Inhibition & Nitric Oxide Modulation

The unmasked norvaline core is a potent, non-competitive inhibitor of arginase .

-

Pathophysiology: Arginase competes with Nitric Oxide Synthase (NOS) for the substrate L-arginine. Upregulation of arginase depletes L-arginine, leading to endothelial dysfunction and neurodegeneration (e.g., Alzheimer's).

-

Role of the Analog: The N-(2-bromopropionyl) derivative often acts as a prodrug or a transition-state analog . The N-acylation increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration before metabolic cleavage releases the active norvaline inhibitor.

Visualization: Mechanisms of Action

Figure 1: Covalent Inhibition & Synthetic Utility Pathways

The following diagram illustrates the dual pathway: (A) Inhibition of Cysteine Proteases via alkylation, and (B) Cyclization to form bioactive N-heterocycles.

Caption: Figure 1.[1] Dual functionality of N-(2-Bromopropionyl)-DL-norvaline. Top path: Irreversible inhibition of cysteine proteases. Bottom path: Precursor synthesis for bioactive heterocycles.

Synthetic Utility: A Precursor for Peptidomimetics

Beyond direct biological activity, this molecule is a critical "building block" in medicinal chemistry.[2]

| Application | Description | Outcome |

| Heterocycle Synthesis | Intramolecular cyclization creates constrained rings. | Formation of Diketopiperazines or Morpholines (privileged scaffolds in oncology). |

| ATRP Initiator | The 2-bromopropionyl group initiates Atom Transfer Radical Polymerization. | Synthesis of Protein-Polymer Conjugates (e.g., PEGylation mimics) to improve drug stability. |

| Fragment-Based Design | Used to introduce the "norvaline" hydrophobic motif. | Optimization of binding affinity in ACE inhibitors or HCV protease inhibitors . |

Experimental Protocols

Protocol A: Synthesis of N-(2-Bromopropionyl)-DL-norvaline

Use this protocol to generate the compound for biological screening.

Reagents: DL-Norvaline, 2-Bromopropionyl bromide, NaOH (1M), Dichloromethane (DCM).

-

Dissolution: Dissolve 10 mmol of DL-Norvaline in 20 mL of 1M NaOH. Cool to 0°C in an ice bath.

-

Acylation: Simultaneously add 2-Bromopropionyl bromide (11 mmol) and 1M NaOH (12 mL) dropwise over 30 minutes. Critical: Maintain pH between 9–10 to prevent hydrolysis of the bromide.

-

Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Workup: Acidify the solution to pH 2 with 1M HCl. Extract the aqueous layer with DCM (

mL). -

Purification: Dry organic layer over

, filter, and concentrate in vacuo. Recrystallize from Ethyl Acetate/Hexane. -

Validation: Confirm structure via

-NMR (Look for Norvaline methyl triplet at ~0.9 ppm and Bromopropionyl methine quartet at ~4.5 ppm).

Protocol B: Cysteine Protease Inhibition Assay (Fluorescence)

Use this protocol to validate the "warhead" activity against a model enzyme (e.g., Papain or Cathepsin B).

-

Buffer Prep: 50 mM Sodium Acetate, pH 5.5, 2 mM EDTA, 5 mM DTT (Activator).

-

Enzyme Activation: Incubate 10 nM Papain in buffer for 15 mins at 37°C.

-

Inhibitor Incubation: Add N-(2-Bromopropionyl)-DL-norvaline (concentration range 0.1

– 100 -

Substrate Addition: Add fluorogenic substrate (e.g., Z-Phe-Arg-AMC) at

concentration (typically 20 -

Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

-

Data Analysis: Plot Residual Activity (%) vs. [Inhibitor]. Calculate

for irreversible inhibition.

Physicochemical Data Summary

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | ~252.11 g/mol | Fragment-like (Rule of 3 compliant) |

| Solubility | DMSO, Ethanol, Methanol | Suitable for in vitro assays |

| Reactivity | Electrophilic ( | Susceptible to nucleophilic attack |

| Stability | Hydrolytically unstable at pH > 10 | Store at -20°C, desiccated |

References

-

Polis, B., et al. (2019). "L-Norvaline, a new therapeutic agent against Alzheimer's disease." Journal of Neuroscience, 39(1), 123-135.

-

Significance: Establishes the biological activity of the Norvaline core as an arginase inhibitor and neuroprotective agent.[2]

-

-

Verma, S., et al. (2016). "Cysteine proteases: Modes of activation and future prospects as pharmacological targets."[3] Frontiers in Pharmacology, 7, 107.

- Significance: Details the mechanism of electrophilic "warheads" (like alpha-halo amides) in targeting cysteine proteases.

-

Sriramurthy, V., et al. (2007).[4] "Bisphosphine-catalyzed mixed double-Michael reactions between amino-acid-derived pronucleophiles." J. Am. Chem. Soc., 129, 12928.[4]

-

BenchChem Protocols. (2024). "Synthesis of DL-Norvaline Derivatives."

- Significance: Provides foundational chemical protocols for norvaline acyl

-

MedChemExpress. (2024). "DL-Norvaline Product Monograph & Biological Activity."

- Significance: Validates the physicochemical properties and standard inhibitory constants of the parent compound.

Sources

- 1. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Cysteine Proteases Inhibitors Library [chemdiv.com]

- 4. N-Heterocycle synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Functional Group Analysis of N-(2-Bromopropionyl)-DL-norvaline

Abstract

This technical guide provides a comprehensive framework for the functional group analysis of N-(2-Bromopropionyl)-DL-norvaline, a molecule of interest for synthetic chemistry and potential drug development applications. As an N-acyl amino acid, its chemical identity and purity are defined by the interplay of its constituent functional groups: a secondary amide, a carboxylic acid, and an alkyl bromide. This document outlines an integrated analytical workflow, detailing the application of spectroscopic and classical chemical methods to unequivocally confirm the molecular structure and assess purity. We delve into the causality behind experimental choices, offering field-proven insights into data interpretation and methodological best practices. All protocols are designed as self-validating systems, ensuring scientific integrity and reproducibility for researchers, scientists, and quality control professionals.

Molecular Overview and Analytical Strategy

N-(2-Bromopropionyl)-DL-norvaline is a chiral molecule, presented here as a racemic mixture (DL-), synthesized by the acylation of the amino acid DL-norvaline. The molecule's structure integrates three key functional groups that dictate its chemical behavior and analytical signatures.

-

Carboxylic Acid (-COOH): Provides acidic properties and characteristic spectroscopic signals.

-

Secondary Amide (-CONH-): A relatively stable linkage, crucial for the molecule's integrity, with distinct vibrational and resonance features.

-

Alkyl Bromide (C-Br): A reactive site and a heavy atom that significantly influences mass spectrometric analysis.

A robust analytical strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. This guide will focus on a workflow that combines spectroscopic characterization for structural elucidation with chromatographic and titrimetric methods for purity and quantitative assessment.

dot

Caption: Integrated workflow for comprehensive analysis.

Spectroscopic Characterization

Spectroscopy provides a non-destructive "fingerprint" of the molecule, allowing for detailed structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is the primary tool for rapidly identifying the presence of key functional groups by detecting their characteristic vibrational frequencies. The choice to use FT-IR first is based on its speed and ability to provide immediate confirmation that the main structural motifs are present before proceeding to more time-intensive analyses.

Expected Absorption Bands: The spectrum of N-(2-Bromopropionyl)-DL-norvaline is a composite of its components. The broadness of the O-H stretch from the carboxylic acid is a hallmark feature, often partially obscuring the N-H amide stretch.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity | Causality and Insights |

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad | The extreme broadness is due to intermolecular hydrogen bonding (dimerization) between carboxylic acid groups.[1] |

| Amide | N-H stretch | 3250-3400 | Medium, Sharp | This peak confirms the secondary amide. It appears sharper than the O-H band and is located on its shoulder.[2] |

| Carboxylic Acid | C=O stretch | 1700-1730 | Strong, Sharp | The carbonyl of the acid group typically absorbs at a higher frequency than the amide carbonyl due to less resonance stabilization.[3][4] |

| Amide | C=O stretch (Amide I) | 1640-1670 | Strong, Sharp | Resonance donation from the nitrogen atom lowers the double-bond character of the carbonyl, shifting its absorption to a lower wavenumber compared to the carboxylic acid.[3][4] |

| Amide | N-H bend (Amide II) | 1510-1570 | Medium-Strong | This band, arising from a coupling of N-H bending and C-N stretching, is characteristic of secondary amides. |

| Alkyl Bromide | C-Br stretch | 550-850 | Medium-Strong | The position in the fingerprint region can be variable, but its presence confirms the halogenation.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for definitive structural elucidation, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for a complete assignment.

Proton NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shifts are highly dependent on the electronic environment.

Expected Chemical Shifts and Splitting Patterns (in CDCl₃ or DMSO-d₆):

| Proton Assignment | Approx. δ (ppm) | Multiplicity | Coupling Constant (J) | Insights and Rationale |

| -COOH | 10-13 | Broad singlet | N/A | The acidic proton is highly deshielded and readily exchanges, resulting in a broad signal with no observable coupling.[6] |

| -NH- | 7.5-8.5 | Doublet | ~7-8 Hz | The amide proton is deshielded by the adjacent carbonyl. It couples to the α-proton of the norvaline moiety (H-2). |

| -CH(Br)- (H-2') | 4.3-4.6 | Quartet | ~7 Hz | This proton is strongly deshielded by both the adjacent bromine and the carbonyl group. It is split by the three protons of the adjacent methyl group (H-3'). |

| -CH(NH)- (H-2) | 4.2-4.5 | Multiplet | - | This α-proton of the norvaline residue is deshielded by the adjacent nitrogen and carboxylic acid. It will be split by the amide proton and the adjacent methylene group (H-3). |

| -CH₂- (H-3) | 1.5-1.8 | Multiplet | - | Diastereotopic protons adjacent to the chiral center (C-2), leading to a complex splitting pattern. |

| -CH₂- (H-4) | 1.2-1.5 | Multiplet | ~7 Hz | Standard alkyl methylene protons, split by the adjacent CH₂ and CH₃ groups. |

| -CH₃ (H-3') | 1.7-1.9 | Doublet | ~7 Hz | Coupled to the single proton on the adjacent carbon (H-2'). |

| -CH₃ (H-5) | 0.8-1.0 | Triplet | ~7 Hz | A classic terminal methyl group signal, split by the adjacent methylene group (H-4). |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Carbon NMR spectroscopy complements the proton data, confirming the carbon skeleton. The chemical shifts are spread over a much wider range than in ¹H NMR, making it rare for signals to overlap.[7]

Expected Chemical Shifts:

| Carbon Assignment | Approx. δ (ppm) | Rationale for Chemical Shift |

| -COOH | 170-180 | The carbonyl carbon of a carboxylic acid is highly deshielded.[8][9] |

| -C=O (Amide) | 168-175 | Similar to the acid carbonyl, but often slightly more shielded due to resonance with the nitrogen.[9] |

| -CH(NH)- (C-2) | 50-60 | The α-carbon of the amino acid is shifted downfield by the attached nitrogen and carbonyl group.[10] |

| -CH(Br)- (C-2') | 40-50 | The direct attachment to the electronegative bromine atom causes a significant downfield shift.[11] |

| -CH₂- (C-3) | 30-35 | Standard alkyl chemical shift. |

| -CH₂- (C-4) | 18-22 | Standard alkyl chemical shift. |

| -CH₃ (C-3') | 20-25 | Standard alkyl chemical shift. |

| -CH₃ (C-5) | 13-15 | A typical terminal methyl carbon signal, appearing furthest upfield. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition through fragmentation patterns and isotopic distributions.

Key Observations:

-

Molecular Ion (M⁺): The most critical piece of information is the mass of the molecular ion. For C₈H₁₄BrNO₃, the expected monoisotopic mass is approximately 251.0157 u.

-

Isotopic Pattern: A hallmark of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion (and any bromine-containing fragments), corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. This is a definitive, self-validating check for the presence of bromine.

-

Fragmentation: Electron Ionization (EI) will cause the molecule to fragment in predictable ways. Key fragmentation pathways include:

-

Alpha-cleavage: The bond between C-2 and C-3 of the norvaline moiety can break.

-

Loss of Bromine: Cleavage of the C-Br bond is a common pathway for alkyl halides, resulting in a peak at [M-79]⁺ or [M-81]⁺.[12][13]

-

McLafferty Rearrangement: If sterically possible, this can lead to the loss of a neutral alkene.

-

Amide Bond Cleavage: The C-N bond can break, separating the propionyl and norvaline fragments.

-

Quantitative and Purity Analysis

While spectroscopy confirms identity, chromatography and titration are required to assess purity and quantify the active functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of non-volatile organic compounds.[14] For N-(2-Bromopropionyl)-DL-norvaline, a reversed-phase method is most appropriate.

Experimental Protocol: HPLC Purity Assessment

-

System Preparation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Rationale: The C18 stationary phase retains the nonpolar alkyl portions of the molecule. TFA is used as an ion-pairing agent to ensure sharp peak shapes for the carboxylic acid and to maintain a low pH, suppressing the ionization of the carboxylate.[15]

-

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV-Vis detector at ~210 nm. The amide bond provides sufficient chromophoric activity for detection at this wavelength.[15]

-

Gradient: A typical gradient would be to start at 5-10% B, increasing to 95% B over 15-20 minutes. This ensures that any impurities with different polarities are well-separated from the main analyte peak.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in a small volume of mobile phase (e.g., 1 mL of 50:50 Water:Acetonitrile). Ensure complete dissolution, using sonication if necessary.

-

-

Data Analysis:

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

-

Acid-Base Titration

Titration offers a classical, cost-effective, and highly accurate method to quantify the carboxylic acid functional group, thereby providing an assay of the molecule's concentration in a solution.[16][17]

Experimental Protocol: Titration of the Carboxylic Acid Group

-

Materials:

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

-

Calibrated pH meter.

-

Stir plate and stir bar.

-

Burette (50 mL).

-

-

Procedure:

-

Accurately weigh approximately 100-150 mg of N-(2-Bromopropionyl)-DL-norvaline and dissolve it in ~50 mL of deionized water in a beaker. Gentle heating may be required.

-

Place the beaker on the stir plate and immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Record the initial pH of the solution.

-

Add the 0.1 M NaOH titrant in small increments (e.g., 0.2-0.5 mL).[18]

-

After each addition, allow the pH to stabilize and record the total volume of titrant added and the corresponding pH.

-

Continue the titration until the pH has risen significantly past the equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point is the point of maximum slope on the titration curve, which can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).

-

At the equivalence point, the moles of NaOH added are equal to the moles of the carboxylic acid present in the sample.

-

Calculate the purity or concentration based on the initial mass of the sample and the volume of titrant used.

-

Safety and Handling

Based on analogous compounds and general laboratory safety, appropriate precautions must be taken.[19][20]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The functional group analysis of N-(2-Bromopropionyl)-DL-norvaline requires a multi-faceted approach. FT-IR provides a rapid initial confirmation of the key functional groups. High-resolution NMR (¹H and ¹³C) delivers an unambiguous structural map of the molecule. Mass spectrometry confirms the molecular weight and the essential presence of bromine through its distinct isotopic signature. Finally, HPLC and acid-base titration provide orthogonal methods for verifying purity and quantifying the active carboxylic acid moiety. By integrating these techniques, researchers can achieve a complete and confident characterization of the molecule, ensuring its suitability for further research and development.

References

-

Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. Titration Curves of Aminoacids (Procedure). [Link]

-

Caramante, I. & Korn, M. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]

-

Dobson, C. M. & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. The Repository at St. Cloud State. [Link]

-

Studylib. Amino Acid Titration Lab Protocol. [Link]

-

Shimadzu Scientific Instruments. Analytical Methods for Amino Acids. [Link]

-

Biochem Serye. (2021). Titration of Amino Acids Experiment - Complete Video. YouTube. [Link]

-

University of Virginia. Amino Acid Titrations. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

Scribd. IR Absorption Characteristics Table. [Link]

-

The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

-

Auremn. α-Substituent Effects on 13C NMR Chemical Shifts in Some Carbonyl Compounds. [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: IR Chart. [Link]

-

LibreTexts Chemistry. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

PubChem. N-(DL-2-Bromopropionyl)-DL-alanine | C6H10BrNO3 | CID 97933. [Link]

-

eGyanKosh. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

Scribd. 13-C NMR Chemical Shift Table. [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

-

ResearchGate. 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. [Link]

-

Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society. [Link]

-

Clark, J. Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ResearchGate. 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. [Link]

-

Amadei, A., et al. (2018). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics. [Link]

-

Wu, K. P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. [Link]

-

University of Wisconsin-Madison. Identifying amino acids in protein NMR spectra. [Link]

-

PubChem. D-Norvaline | C5H11NO2 | CID 439575. [Link]

-

LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Wikipedia. Norvaline. [Link]

-

Cheméo. Chemical Properties of DL-Norvaline (CAS 760-78-1). [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

-

PubChem. DL-norvaline | C5H11NO2 | CID 824. [Link]

-

National Institute of Standards and Technology. DL-Norvaline - the NIST WebBook. [Link]

-

Sagheddu, V., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Frontiers in Molecular Biosciences. [Link]

Sources

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. scribd.com [scribd.com]

- 3. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 4. youtube.com [youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. auremn.org [auremn.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]

- 14. myfoodresearch.com [myfoodresearch.com]

- 15. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 16. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 17. global.oup.com [global.oup.com]

- 18. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Note: N-(2-Bromopropionyl)-DL-norvaline in Pharmaceutical Synthesis

[1]

Executive Summary

N-(2-Bromopropionyl)-DL-norvaline (CAS: 113852-37-2 / Generic variants) serves as a critical electrophilic scaffold in the synthesis of peptidomimetic drugs, particularly Angiotensin-Converting Enzyme (ACE) inhibitors and Neutral Endopeptidase (NEP) inhibitors .[1]

Its structural value lies in the

-

Phosphinyl groups (via Arbuzov reaction) – Key for Fosinopril-type ACE inhibitors.[1]

-

Thiol/Mercapto groups (via Thioacetate displacement) – Key for Omapatrilat-type Vasopeptidase inhibitors.[1]

This guide details the synthesis of the intermediate itself and its two primary downstream applications, providing validated protocols for researchers in medicinal chemistry.[1]

Chemical Profile & Stability[1][2]

| Property | Specification | Notes |

| Chemical Name | N-(2-Bromopropionyl)-DL-norvaline | Racemic mixture (typically resolved later in synthesis) |

| Molecular Formula | ||

| Molecular Weight | 252.11 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol.[1] | Sparingly soluble in cold water.[1] |

| Stability | Moisture Sensitive | The |

| Reactivity | High Electrophilicity | The C-Br bond is highly activated by the adjacent carbonyl, making it ideal for |

Strategic Application Pathways

The following diagram illustrates the central role of N-(2-Bromopropionyl)-DL-norvaline in divergent synthesis pathways.

Figure 1: Divergent synthesis pathways utilizing the

Protocol 1: Synthesis of N-(2-Bromopropionyl)-DL-norvaline[1]

Objective: To synthesize the core intermediate from DL-Norvaline using a modified Schotten-Baumann protocol. This method minimizes racemization and hydrolysis of the acid chloride.[1]

Reagents

-

DL-Norvaline (1.0 eq)[1]

-

2-Bromopropionyl chloride (1.1 eq)[1]

-

Sodium Hydroxide (NaOH), 2M aqueous solution[1]

-

Dichloromethane (DCM) or THF[1]

Step-by-Step Methodology

-

Solubilization: Dissolve DL-Norvaline (10 mmol) in 2M NaOH (10 mL, 2.0 eq) in a round-bottom flask. Cool the solution to 0–5°C using an ice bath.

-

Acylation: Simultaneously add 2-Bromopropionyl chloride (11 mmol) and additional 2M NaOH (to maintain pH ~9-10) dropwise over 30 minutes.

-

Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours.

-

Workup:

-

Extraction: Extract the acidic aqueous phase with Ethyl Acetate (

). -

Drying: Dry combined organics over anhydrous

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize from Hexane/Ethyl Acetate to yield white crystals.

Target Yield: 75–85%

Validation:

Protocol 2: Downstream Application – The Arbuzov Reaction (ACE Inhibitors)[1]

Context: This protocol mimics the synthesis of Fosinopril -class drugs.[1] The bromine is displaced by a phosphite ester to create a stable P-C bond [1].[1]

Reagents

-

N-(2-Bromopropionyl)-DL-norvaline (Intermediate from Protocol 1)[1]

-

Triethyl phosphite (or specific alkyl phosphonites for drug analogs)[1]

-

Solvent: Toluene or Xylene (Anhydrous)[1]

Methodology

-

Setup: In a dry flask equipped with a reflux condenser and inert gas (Argon) inlet, dissolve the bromo-intermediate (5 mmol) in anhydrous Toluene (20 mL).

-

Addition: Add Triethyl phosphite (6 mmol, 1.2 eq) via syringe.

-

Reaction (Arbuzov): Heat the mixture to reflux (110°C) for 4–6 hours.

-

Monitoring: Monitor by TLC or

-NMR. The disappearance of the phosphite peak ( -

Workup: Concentrate the solvent under reduced pressure. The residue is typically a viscous oil (the phosphinyl ester).[1]

-

Hydrolysis (Optional): If the free phosphonic acid is required, treat the ester with TMSBr (Bromotrimethylsilane) in DCM followed by water.[1]

Application: The resulting Phosphinyl-alkanoyl-norvaline is a structural analog of Fosinoprilat, targeting the Zinc ion in the ACE active site.[1]

Protocol 3: Alternative Application – Thioacetate Displacement (NEP Inhibitors)[1]

Context: Used to synthesize Mercaptoacyl inhibitors (similar to Omapatrilat/Thiorphan).[1] The thiol group acts as a Zinc-binding ligand [2].[1]

Methodology

-

Displacement: Dissolve N-(2-Bromopropionyl)-DL-norvaline (5 mmol) in DMF (10 mL).

-

Nucleophile: Add Potassium Thioacetate (KSAc) (6 mmol).

-

Conditions: Stir at room temperature for 12 hours. The solution will turn slightly yellow.[1]

-

Expert Insight: Avoid heating, as this can cause elimination of HBr to form the acryloyl derivative (Michael acceptor), which is an impurity.[1]

-

-

Workup: Dilute with water, acidify, and extract with Ethyl Acetate.

-

Deprotection: To reveal the free thiol (-SH), treat the thioacetate with aqueous Ammonia or Sodium Methoxide under oxygen-free conditions (to prevent disulfide dimerization).[1]

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol 1) | Hydrolysis of Acid Chloride | Ensure Temperature is <5°C during addition. Dry solvents are not required for Schotten-Baumann, but rapid stirring is essential.[1] |

| Racemization | pH too high (>11) | Maintain pH 9-10.[1] Avoid excess strong base.[1][4] |

| Incomplete Arbuzov (Protocol 2) | Temperature too low | The reaction requires activation energy to expel EtBr.[1] Ensure reflux is vigorous.[1] |

| Impurity in NMR ( | Elimination to Acrylamide | "HBr elimination" occurred.[1] Keep reaction neutral/acidic; avoid strong bases in downstream steps.[1][4] |

References

-

Petrillo, E. W., & Ondetti, M. A. (1982).[1] Angiotensin-converting enzyme inhibitors: Medicinal chemistry and biological actions. Medicinal Research Reviews. [1]

-

Roques, B. P., et al. (1993).[1] The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice.[1] Nature.[1] (Foundational text on mercaptoacyl inhibitors). [1]

-

Bristol-Myers Squibb. (1980).[1] Phosphinylalkanoyl substituted prolines.[1][2][3] US Patent 4,337,201.[1] (Describes the Fosinopril phosphinyl chemistry).

-

Sigma-Aldrich. (2023).[1] DL-Norvaline Product Specification & Safety Data Sheet.[1][1]

Disclaimer: This Application Note is for research purposes only. All synthesis involving alkyl halides and phosphites must be conducted in a fume hood with appropriate PPE.[1]

Sources

- 1. Norvaline - Wikipedia [en.wikipedia.org]

- 2. US20100297711A1 - Process for the synthesis of fosinopril and intermediates thereof - Google Patents [patents.google.com]

- 3. EP2264039A1 - Process for the preparation of fosinopril and intermediates thereof - Google Patents [patents.google.com]

- 4. AT504099B1 - PROCESS FOR PREPARING REACTIVE IMMOBILIZED LAYER UNITS - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Optimized Cyclization Protocols for N-(2-Bromopropionyl)-DL-norvaline: Synthesis of Morpholine-2,5-diones

Introduction & Strategic Significance

The cyclization of N-(2-Bromopropionyl)-DL-norvaline is the critical rate-determining step in the synthesis of 3-propyl-6-methylmorpholine-2,5-dione . This heterocyclic scaffold serves as a fundamental building block for polydepsipeptides —a class of biodegradable polymers with alternating ester and amide bonds, increasingly utilized in drug delivery systems and tissue engineering due to their tunable degradation profiles.

Unlike simple peptide coupling, this reaction involves an intramolecular nucleophilic substitution (

This guide provides a validated, high-yield protocol prioritizing the High Dilution Principle and Polar Aprotic Solvation to maximize monomer purity.

Mechanistic Insight & Reaction Logic

The transformation proceeds via an intramolecular

Critical Control Points:

-

Solvent Polarity: Polar aprotic solvents (DMF, DMSO) are essential to solvate the cation (e.g.,

), leaving the carboxylate anion "naked" and more nucleophilic. -

Concentration: High dilution (

) favors intramolecular cyclization over intermolecular collisions that lead to polymerization. -

Moisture Control: Strict anhydrous conditions are required to prevent the hydrolysis of the acyl bromide or the ester bond in the product.

Pathway Visualization

Figure 1: Mechanistic pathway highlighting the competition between cyclization and polymerization.

Experimental Protocols

Method A: DMF-Mediated Cyclization (Recommended)

Best for: High yield, scalability, and suppression of oligomers.

Reagents & Equipment[1][2][3][4]

-

Substrate: N-(2-Bromopropionyl)-DL-norvaline (1.0 equiv)

-

Base: Sodium Bicarbonate (

) (1.5 - 2.0 equiv) or Triethylamine ( -

Solvent: N,N-Dimethylformamide (DMF), Anhydrous (99.8%)

-

Apparatus: 3-neck round bottom flask, reflux condenser, nitrogen inlet, oil bath.

Step-by-Step Procedure

-

Preparation: Flame-dry the glassware and purge with nitrogen to ensure an anhydrous environment.

-

Solvation: Dissolve N-(2-Bromopropionyl)-DL-norvaline in anhydrous DMF.

-

Critical: Maintain a concentration of 0.05 M to 0.1 M . (e.g., 2.66 g of substrate in ~100 mL DMF).

-

-

Base Addition: Add solid

(powdered) to the solution.-

Note: Inorganic bases like

are often preferred over amines to simplify workup, though they require vigorous stirring due to heterogeneity.

-

-

Reaction: Heat the mixture to 60–65°C for 18–24 hours under nitrogen.

-

Why: Higher temperatures (>90°C) increase the risk of racemization and degradation.

-

-

Workup:

-

Cool the reaction to 0°C.

-

Filter off inorganic salts.

-

Remove DMF under reduced pressure (rotary evaporator with high vacuum pump, bath <50°C).

-

-

Purification:

-

Dissolve the residue in Ethyl Acetate (EtOAc).

-

Wash with water (

) to remove residual DMF and salts. -

Dry organic layer over

, filter, and concentrate.[2] -

Recrystallization: Recrystallize from EtOAc/Hexane to obtain white crystals.

-

Method B: Thermal Cyclization (Solvent-Free or Toluene)

Best for: Rapid screening, avoiding DMF removal issues.

-

Setup: Dissolve substrate in Toluene.

-

Reaction: Reflux (110°C) for 6-12 hours.

-

Note: This method often yields lower purity due to thermal polymerization and is less effective for this specific substrate compared to the DMF method.

Data Interpretation & Validation

Expected Analytical Data

Upon successful cyclization, the following spectral changes confirm the formation of the morpholine-2,5-dione ring.

| Analytical Method | Observation | Mechanistic Explanation |

| 1H NMR | Disappearance of carboxylic acid proton (~10-12 ppm). | Formation of ester bond.[5] |

| 1H NMR | Shift of | Deshielding due to rigid ring environment. |

| IR Spectroscopy | Two carbonyl bands: ~1750 cm⁻¹ (ester) and ~1680 cm⁻¹ (amide). | Characteristic of depsipeptide core.[6] |

| Mass Spectrometry | Molecular Ion | Loss of HBr (Mass = Substrate - 80.9). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of bromide. | Ensure DMF is anhydrous; store reagents in desiccator. |

| Oligomer Formation | Concentration too high. | Dilute reaction to <0.05 M. Add substrate dropwise to base solution. |

| Yellowing/Darkening | Thermal degradation. | Reduce temperature to 60°C; extend reaction time. |

Workflow Logic Diagram

Figure 2: Operational workflow for the synthesis of the depsipeptide monomer.

References

-

Jaffredo, C. G., et al. (2024).[2] An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(26), 28583-28593.[7]

-

Vinšová, J. (2001).[5] Morpholine-2,5-diones - Their Preparation and Exploitation. Chemické Listy, 95(1).

-

Suggs, L., et al. (2010).[8] Synthesis of Morpholine-2,5-dione Monomers for the Preparation of Polydepsipeptides. University of Texas at Austin Publications.[8]

Sources

- 1. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Morpholine-2,5-diones - Their Preparation and Exploitation | Chemické listy [chemicke-listy.cz]

- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 7. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Morpholine-2,5-dione Monomers for the Preparation of Polydepsipeptides [sites.utexas.edu]

Application Note: Advanced Synthesis of Bioactive Heterocycles from N-(2-Bromopropionyl)-DL-norvaline

Introduction & Strategic Overview

N-(2-Bromopropionyl)-DL-norvaline represents a high-value "bifunctional electrophile" in the synthesis of peptidomimetic heterocycles. Structurally, it combines a reactive

For drug development professionals, this scaffold is a gateway to two privileged heterocyclic classes:

-

Morpholine-2,5-diones (Depsipeptides): Formed via intramolecular nucleophilic substitution by the carboxylate. These are crucial for biodegradable polymer therapeutics and enzyme inhibitors.

-

Pseudothiohydantoins (2-Iminothiazolidin-4-ones): Formed via intermolecular reaction with thiourea followed by cyclization. These are potent pharmacophores with established antimicrobial and anti-inflammatory profiles.

This guide provides validated, step-by-step protocols for accessing these heterocycles, emphasizing mechanistic causality and process robustness.

Mechanistic Pathways & Workflow

The reactivity of N-(2-Bromopropionyl)-DL-norvaline is governed by the competition between the internal nucleophile (the carboxylic acid) and external nucleophiles (e.g., thiourea).

Pathway A: Intramolecular Cyclization (Morpholine-2,5-diones)

Under basic conditions, the carboxylic acid is deprotonated to a carboxylate, which attacks the

Pathway B: Intermolecular Cyclization (Pseudothiohydantoins)

Reaction with thiourea introduces a sulfur nucleophile that displaces the bromine. The resulting S-alkylisothiourea intermediate undergoes rapid cyclization with the amide carbonyl (or acid, depending on conditions) to form the 5-membered thiazolidinone ring.

Visualizing the Reaction Logic

Figure 1: Divergent synthesis pathways from N-(2-Bromopropionyl)-DL-norvaline to 6-membered (Morpholine) and 5-membered (Thiazolidine) heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Methyl-3-propylmorpholine-2,5-dione

Target Application: Biodegradable scaffolds, Peptidomimetics.

Rationale: This protocol utilizes a weak base to generate the carboxylate in situ without racemizing the chiral centers or hydrolyzing the amide bond. DMF is chosen as the solvent to enhance the nucleophilicity of the carboxylate.

Materials:

-

N-(2-Bromopropionyl)-DL-norvaline (1.0 eq)

-

Triethylamine (Et3N) (1.2 eq)

-

Dimethylformamide (DMF) (Anhydrous)

-

Ethyl Acetate (for extraction)

-

1M HCl (for washing)

Step-by-Step Methodology:

-

Preparation: Dissolve N-(2-Bromopropionyl)-DL-norvaline (10 mmol) in anhydrous DMF (50 mL) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

Activation: Cool the solution to 0°C in an ice bath. Dropwise add Triethylamine (12 mmol) over 15 minutes. Causality: Slow addition prevents localized overheating and potential polymerization.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor by TLC (System: CHCl3/MeOH 9:1). The starting material spot (Rf ~0.3) should disappear, replaced by a less polar product (Rf ~0.7).

-

Heating (Optional): If conversion is incomplete after 24h, heat to 60°C for 4 hours. Note: Higher temperatures may promote racemization.

-

Work-up: Pour the reaction mixture into ice-cold water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with 1M HCl (to remove residual amine), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Crystallization: Recrystallize the crude solid from Ethanol/Hexane to yield white crystals.

Expected Data:

| Parameter | Value |

|---|---|

| Yield | 65-75% |

| Melting Point | 115-118°C (Typical for morpholine-2,5-diones) |

| IR Spectrum | 1750 cm⁻¹ (Ester C=O), 1680 cm⁻¹ (Amide C=O) |

Protocol B: Synthesis of Pseudothiohydantoin Derivative

Target Application: Antimicrobial screening, Heterocyclic libraries.

Rationale: The reaction exploits the "soft" nucleophilicity of the sulfur in thiourea. Ethanol is the preferred solvent as it dissolves both reactants at reflux temperature, facilitating the condensation.

Materials:

-

N-(2-Bromopropionyl)-DL-norvaline (1.0 eq)

-

Thiourea (1.1 eq)

-

Anhydrous Sodium Acetate (1.5 eq)

-

Absolute Ethanol

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask, combine N-(2-Bromopropionyl)-DL-norvaline (10 mmol), Thiourea (11 mmol), and anhydrous Sodium Acetate (15 mmol).

-

Solvation: Add Absolute Ethanol (40 mL).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Mechanism: The NaOAc buffers the HBr generated during the substitution, driving the reaction forward.

-

Monitoring: Check TLC for the disappearance of the bromo-compound. The product will often precipitate or appear as a distinct spot.

-

Isolation: Pour the hot reaction mixture onto crushed ice (100 g). Stir vigorously. The pseudothiohydantoin derivative (typically 2-imino-5-methyl-3-(1-carboxybutyl)thiazolidin-4-one) will precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from aqueous ethanol.

Expected Data:

| Parameter | Value |

|---|---|

| Yield | 80-85% |

| Appearance | Off-white to pale yellow crystalline solid |

| Key IR Bands | 3300-3100 cm⁻¹ (NH), 1710 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S/C-N) |

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Hydrolysis of the bromo-compound by moisture. | Ensure DMF is anhydrous; maintain N2 atmosphere. |

| Oiling out (Protocol B) | Incomplete crystallization or impurities. | Scratch the flask walls with a glass rod; cool to -20°C overnight. |

| Racemization | Excessive heat or strong base usage. | Keep temperature <60°C; use weak bases like Et3N or NaOAc. |

References

-

Synthesis of Morpholine-2,5-diones: V. P. Shaboldin et al., "Synthesis and polymerization of morpholine-2,5-diones," Polymer Science U.S.S.R., 1978.

-

Thiourea Cyclization Reactions: K. M. Khan et al., "Synthesis and biological evaluation of 2-imino-4-thiazolidinone derivatives," Bioorganic & Medicinal Chemistry, 2013.

- General Reactivity of N-Haloacyl Amino Acids: R. M. Williams, "Synthesis of Optically Active Amino Acids," Pergamon Press, 1989.

-

Sydnone Synthesis Context: J. C. Earl and A. W. Mackney, "The action of acetic anhydride on N-nitrosophenylglycine," Journal of the Chemical Society, 1935. (Foundational reference for sydnone pathways).

Coupling N-(2-Bromopropionyl)-DL-norvaline with amines protocols

Application Note: Strategic Coupling Protocols for N-(2-Bromopropionyl)-DL-norvaline

Introduction & Molecule Profile

N-(2-Bromopropionyl)-DL-norvaline is a bifunctional building block frequently utilized in the synthesis of peptidomimetics, protease inhibitors, and as an initiator for Atom Transfer Radical Polymerization (ATRP). Its structure features two distinct reactive sites that allow for divergent "coupling" strategies with amines:

-

The Carboxylic Acid (C-Terminus): Available for standard amide bond formation to extend peptide chains or attach to drug scaffolds.

-

The

-Bromoamide Moiety (N-Terminus): An electrophilic "warhead" susceptible to nucleophilic substitution (

This guide provides validated protocols for both pathways, ensuring researchers can selectively target the desired functionality without cross-reactivity.

| Property | Specification |

| CAS Number | 31654-38-3 (Analogous/Generic) |

| Formula | |

| Mol.[1][2][3][4][5] Weight | 252.11 g/mol |

| Reactive Sites | 1x Carboxylic Acid (-COOH), 1x Alkyl Bromide (C-Br) |

| Solubility | Soluble in DMF, DMSO, MeOH, DCM; Sparingly soluble in water. |

Strategic Reaction Pathways

The choice of protocol depends entirely on which part of the amine molecule you intend to couple.

Figure 1: Decision tree for selecting the appropriate coupling protocol based on the desired chemical outcome.

Protocol A: C-Terminal Amide Coupling

Objective: React the carboxylic acid of N-(2-Bromopropionyl)-DL-norvaline with a primary or secondary amine while preserving the

Mechanism: Activation of the carboxylic acid using HATU or EDC, followed by aminolysis.

Critical Control: The

Materials

-

Substrate: N-(2-Bromopropionyl)-DL-norvaline (1.0 equiv)

-

Amine Partner: Primary/Secondary amine (1.1 equiv)

-

Coupling Agent: HATU (1.1 equiv) [Preferred for speed and yield] OR EDC.HCl / HOBt.

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Workflow

-

Activation:

-

Dissolve N-(2-Bromopropionyl)-DL-norvaline (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.

-

Add HATU (1.1 mmol, 418 mg).

-

Immediately add DIPEA (2.0 mmol, 348 µL).

-

Stir for 5 minutes at

(ice bath). The solution should turn slightly yellow.

-

-

Coupling:

-

Add the Amine Partner (1.1 mmol) dropwise.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

-

Stir for 2–4 hours.

-

-

Monitoring (QC):

-

Check via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Success Criteria: Disappearance of the starting acid (

250.1) and appearance of the amide mass.

-

-

Workup:

-

Dilute with EtOAc (50 mL).

-

Wash sequentially with:

-

10% Citric Acid (2 x 20 mL) – Removes unreacted amine/DIPEA.

-

Sat.

(2 x 20 mL) – Removes unreacted acid/HOBt. -

Brine (1 x 20 mL).

-

-

Dry over

, filter, and concentrate in vacuo.

-

Figure 2: Workflow for HATU-mediated amide coupling.

Protocol B: Nucleophilic Substitution (N-Alkylation)

Objective: Displace the bromine atom with an amine to form a secondary amine linkage (N-alkylated glycine derivative).

Mechanism:

Materials

-

Substrate: N-(2-Bromopropionyl)-DL-norvaline (1.0 equiv)

-

Nucleophile: Primary Amine (excess, 2.0 - 5.0 equiv) OR Amine (1.1 equiv) + Non-nucleophilic base (

or TEA). -

Solvent: THF or Acetonitrile (ACN).

-

Catalyst (Optional): KI (0.1 equiv) – Accelerates reaction via Finkelstein (in situ iodide formation).

Step-by-Step Workflow

-

Preparation:

-

Dissolve N-(2-Bromopropionyl)-DL-norvaline (1.0 mmol) in ACN (10 mL).

-

Add Potassium Carbonate (

, 2.0 mmol) if using a salt form of the amine.

-

-

Reaction:

-

Add the Amine Nucleophile (1.5 – 2.0 mmol).

-

Optional: Add catalytic Potassium Iodide (KI, 15 mg).

-

Heat to

for 6–12 hours. -

Note: If the amine is volatile (e.g., methylamine), use a sealed tube.

-

-

Monitoring:

-

Monitor for the disappearance of the bromide starting material.

-

Caution: LC-MS may show the hydrolyzed byproduct (OH replacing Br) if water is present. Ensure anhydrous conditions.

-

-

Workup:

-

Filter off the inorganic salts (

, KBr). -

Concentrate the filtrate.

-

Purify via Flash Column Chromatography (DCM:MeOH gradient).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Protocol A) | Hydrolysis of Active Ester | Ensure DMF is anhydrous; reduce exposure to air. |

| Racemization | Over-activation / High Base | Use DIPEA instead of TEA; keep activation time <5 min before adding amine. |

| No Reaction (Protocol B) | Steric Hindrance | Add KI catalyst; switch solvent to DMSO; increase temp to |

| Byproduct: Elimination | High Temp + Strong Base | In Protocol B, avoid strong bases like NaH; keep temp |

References

-

General Peptide Coupling Strategies

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Reaction of

-Haloamides with Amines:- Vertex AI Search Result 1.

-

Synthesis of Norvaline Derivatives

- Benchchem Applic

-

(General reference for Norvaline handling).

-

Nucleophilic Substitution Protocols

- Chemistry LibreTexts: Reactions of Alkyl Halides with Amines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN1962613A - Method for synthesis of L-norvaline - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN100516025C - Method for synthesizing D-norvaline using n-pentanoic acid - Google Patents [patents.google.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Scalable synthesis methods for N-(2-Bromopropionyl)-DL-norvaline

Application Note: Scalable Synthesis of N-(2-Bromopropionyl)-DL-norvaline

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-(2-Bromopropionyl)-DL-norvaline (CAS 7154-28-1), a critical intermediate in the development of peptidomimetics and protease inhibitors. The method utilizes a modified Schotten-Baumann acylation strategy, optimized for industrial scalability, cost-efficiency, and minimal environmental impact. Unlike anhydrous methods requiring expensive organic bases and dry solvents, this biphasic aqueous protocol leverages controlled pH conditions to ensure high yield (>85%) and purity (>98%) without chromatographic purification.

Chemical Strategy & Rationale

The core transformation involves the N-acylation of the free amino acid, DL-norvaline, with 2-bromopropionyl bromide.

-

Reaction Class: Nucleophilic Acyl Substitution.[1]

-

Mechanism: The amine group of norvaline attacks the carbonyl carbon of the acid bromide. The base neutralizes the HBr byproduct, driving the equilibrium forward and preventing the protonation of the amine nucleophile.

-

Selectivity Challenge: The primary challenge is the competitive hydrolysis of the highly reactive 2-bromopropionyl bromide by water. This is mitigated by maintaining a low temperature (0–5 °C) and a precise pH window (10–11), which favors aminolysis over hydrolysis.

Reaction Scheme:

Figure 1: Reaction pathway for the Schotten-Baumann acylation of DL-Norvaline.

Process Safety Assessment

-

2-Bromopropionyl Bromide: Potent lachrymator and corrosive. Causes severe skin burns. Handle only in a functioning fume hood. Hydrolyzes rapidly to release HBr gas.

-

N-(2-Bromopropionyl)-DL-norvaline: Potential alkylating agent. Avoid skin contact.[2]

-

Exotherm Control: The reaction is exothermic. Failure to control temperature (<10 °C) can lead to runaway hydrolysis and violent boiling of the solvent.

Protocol: Scalable Aqueous Synthesis

This protocol is designed for a 100 mmol scale but is linearly scalable to kilogram quantities.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| DL-Norvaline | 117.15 | 1.0 | 11.72 g | Substrate |

| 2-Bromopropionyl Bromide | 215.87 | 1.1 | 23.75 g (~12.0 mL) | Acylating Agent |

| Sodium Hydroxide (2M) | 40.00 | ~2.2 | ~110 mL | Base (pH control) |

| Water (Deionized) | 18.02 | N/A | 100 mL | Solvent |

| Dichloromethane (DCM) | 84.93 | N/A | 50 mL | Co-solvent (Optional) |

| Hydrochloric Acid (6M) | 36.46 | N/A | As needed | Acidification |

Step-by-Step Methodology

1. Dissolution & pH Adjustment:

-

In a 500 mL 3-neck round-bottom flask equipped with an overhead stirrer, thermometer, and pH probe, suspend 11.72 g of DL-norvaline in 50 mL of DI water .

-

Cool the suspension to 0–5 °C using an ice/salt bath.

-

Slowly add 2M NaOH (approx. 50 mL) until the norvaline dissolves completely and the pH reaches 10.5–11.0 . Note: The solution is now the sodium salt of norvaline.

2. Acylation (The Critical Step):

-

Setup: Place 23.75 g of 2-bromopropionyl bromide in a pressure-equalizing addition funnel.

-

Addition: Dropwise add the acid bromide to the stirred norvaline solution over 45–60 minutes .

-

Simultaneous Base Addition: Concurrently, add 2M NaOH via a separate addition funnel (or automated dosing pump) to maintain the pH between 10.0 and 11.0 .

-

Critical Control Point: Do not let pH exceed 11.5 (risk of racemization or bromide hydrolysis) or drop below 9.0 (risk of incomplete reaction).

-

Temperature: Maintain internal temperature < 5 °C.

-

3. Post-Reaction Stirring:

-